

# Indirubin-5-sulfonate vs other indigoids kinase inhibition profile

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## Compound Focus: Indirubin-5-sulfonate

CAS No.: 244021-67-8

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## Kinase Inhibition Profiles of Indirubin Derivatives

The table below compares the half-maximal inhibitory concentration (IC<sub>50</sub>) values of various indigoids against key kinase targets. A lower IC<sub>50</sub> value indicates more potent inhibition.

Kinase Target	Indirubin-5-sulfonate	Indirubin	Indirubin-3'-monoxime	6-Bromoindirubin-3'-oxime
CDK1/Cyclin B	55 nM [1]	50-100 nM [2] [3]	Similar to Indirubin, higher potency than parent compound [4]	Potency in nanomolar range [4]
CDK2/Cyclin A	35 nM [1]	50-100 nM [2] [3]	Inhibits with higher potency than Indirubin [4]	Potency in nanomolar range [4]
CDK5/p35	65 nM [1]	Information missing	Powerful inhibitor [2] [3]	Higher potency for GSK-3β [4]
GSK-3β	Shows inhibitory activity [1]	5-50 nM [2] [3]	Inhibits in nanomolar range [4]	Developed for higher potency [4]

**Key Takeaways:**

- **Indirubin-5-sulfonate** is a broad-spectrum CDK inhibitor with particularly high potency against CDK2/cyclin A [1].
- The core **Indirubin** molecule effectively inhibits CDKs and is a potent, low-nanomolar inhibitor of GSK-3 $\beta$  [2] [3].
- Derivatives like **Indirubin-3'-monoxime** and **6-Bromoindirubin-3'-oxime** were developed to improve upon the potency and selectivity of the natural compound [4].

## Comparison of Key Properties

This table outlines other critical pharmacological and chemical properties relevant for research and development.

Property	Indirubin-5-sulfonate	Indirubin	Indirubin-3'-monoxime
<b>Solubility</b>	Sulfonate group likely improves water solubility	Low water solubility [4]	Improved over indirubin (oxime modification) [4]
<b>Key Mechanisms</b>	Inhibition of CDKs and GSK-3 $\beta$ [1]	Inhibition of CDKs, GSK-3 $\beta$ ; activates AHR, PXR [4] [5]	Inhibition of CDKs, GSK-3 $\beta$ ; induces apoptosis; inhibits STAT3 signaling [4]
<b>Therapeutic Implications</b>	Serves as a tool for studying CDK inhibition [6]	Basis for derivatives; studied for leukemia, psoriasis, wound healing [4] [5]	One of the most studied derivatives; potential in cancer, Alzheimer's disease [4] [2] [3]

**Key Takeaways:**

- A major drive in developing indirubin derivatives has been to overcome the **low water solubility** of the parent compound [4].
- Beyond kinase inhibition, the core indirubin structure can activate xenobiotic receptors like the Aryl hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR), which contributes to its diverse biological effects, such as promoting keratinocyte migration and wound healing [5].

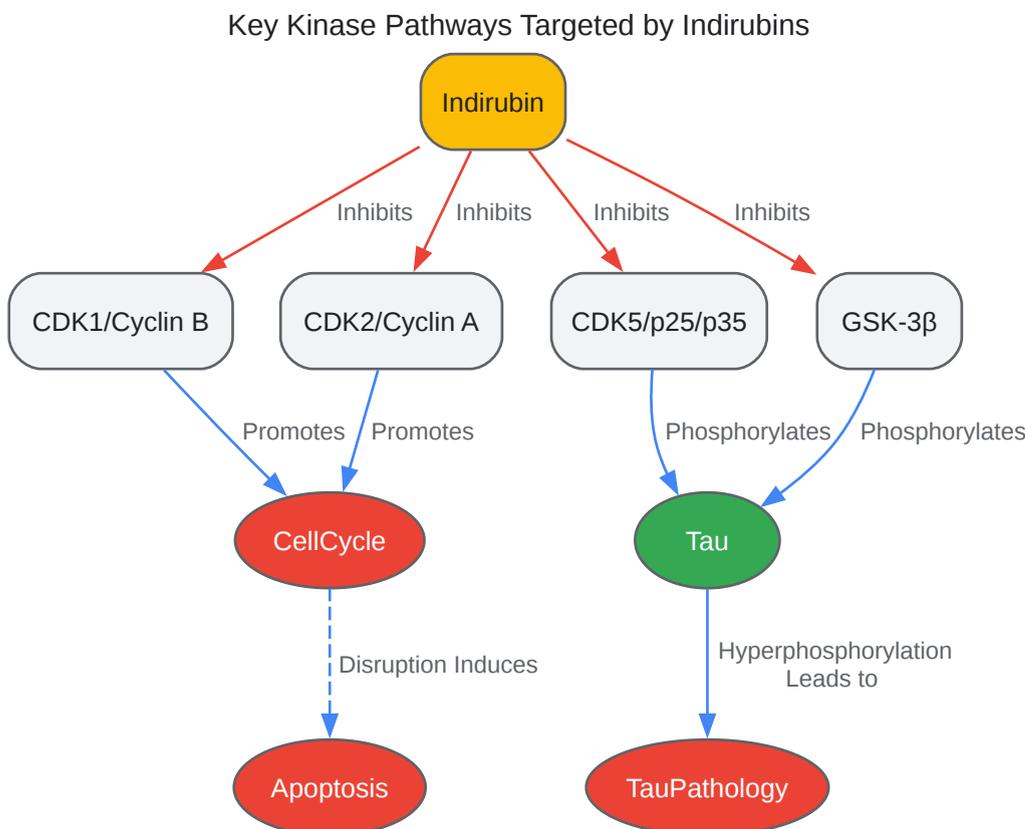
## Experimental Methodology Insights

The inhibitory data is typically generated through well-established biochemical assays.

- **General Kinase Inhibition Assay:** A common method involves incubating the kinase enzyme with a substrate (e.g., histone H1 for CDK1/cyclin B), ATP (including radiolabeled  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  for detection), and the indirubin compound. After a set time, the reaction is stopped, and the amount of radiolabeled phosphate transferred to the substrate is measured, often using a scintillation counter. The  $\text{IC}_{50}$  is then calculated from the concentration-response curve [1].
- **Crystallographic Studies:** The binding mode of **indirubin-5-sulfonate** to CDK2 has been elucidated through X-ray crystallography, revealing that it occupies the ATP-binding pocket of the kinase [6].

## Signaling Pathways and Experimental Workflow

To better visualize how these compounds work and how the data is generated, the following diagrams outline the core signaling pathways affected and a generalized experimental workflow.



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## Key Conclusions for Researchers

- **Indirubin-5-sulfonate** serves as a potent, broad-spectrum CDK inhibitor and is a valuable tool compound for basic research on cell cycle dynamics [6] [1].
- For therapeutic development, later-generation derivatives like **Indirubin-3'-monoxime** and **6-Bromoindirubin-3'-oxime** offer improved potency and selectivity, and also explore mechanisms beyond kinase inhibition, such as targeting STAT3 signaling [4].
- When selecting a compound for your research, consider the balance between **potency**, **selectivity** for your target of interest, and **physicochemical properties** like solubility, which can greatly impact experimental outcomes and in vivo applicability [4].

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